molecular formula C12H24O3 B14267869 Ethyl 2-(ethoxymethyl)-3,3-dimethylpentanoate CAS No. 131837-14-4

Ethyl 2-(ethoxymethyl)-3,3-dimethylpentanoate

Cat. No.: B14267869
CAS No.: 131837-14-4
M. Wt: 216.32 g/mol
InChI Key: BDJIVSFVPKWNJE-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxymethyl)-3,3-dimethylpentanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethoxymethyl group and a dimethylpentanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(ethoxymethyl)-3,3-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3,3-dimethylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, purification steps such as distillation are employed to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethoxymethyl)-3,3-dimethylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3,3-dimethylpentanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 3,3-dimethylpentanoic acid and ethanol.

    Reduction: 3,3-dimethylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(ethoxymethyl)-3,3-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxymethyl)-3,3-dimethylpentanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 2-(ethoxymethyl)-3,3-dimethylpentanoate can be compared with other esters such as ethyl acetate and ethyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its ethoxymethyl and dimethylpentanoate structure, which imparts distinct chemical and physical properties.

List of Similar Compounds

  • Ethyl acetate
  • Ethyl butyrate
  • Mthis compound
  • Propyl 2-(ethoxymethyl)-3,3-dimethylpentanoate

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

131837-14-4

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

ethyl 2-(ethoxymethyl)-3,3-dimethylpentanoate

InChI

InChI=1S/C12H24O3/c1-6-12(4,5)10(9-14-7-2)11(13)15-8-3/h10H,6-9H2,1-5H3

InChI Key

BDJIVSFVPKWNJE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(COCC)C(=O)OCC

Origin of Product

United States

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